
1-(4-(Decyloxy)phenyl)ethanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Chaperone Properties
4-Phenylbutyric acid (4-PBA) is a derivative related to 1-(4-(Decyloxy)phenyl)ethanone and has been researched for its role as a chemical chaperone. This compound helps in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. This mechanism is crucial in maintaining cellular proteostasis and could potentially alleviate various pathologies associated with protein misfolding (Kolb et al., 2015).
Hydroxycoumarin Derivatives and Photochemical Properties
Hydroxycoumarins, including derivatives like 4-hydroxycoumarin, are significant due to their chemical and biological properties. They are studied for their importance in organic synthesis. Research on these compounds includes synthesis methods, acylation reactions, and photochemical properties. Some derivatives show excellent UV absorption or fluorescent properties, indicating potential applications in various fields including material sciences and biology (Yoda et al., 2019).
Analytical Methods for Determining Antioxidant Activity
The study of antioxidants is critical in fields ranging from food engineering to medicine. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are used to determine the antioxidant activity of compounds. These methods are crucial for assessing the kinetics of antioxidant processes and are based on spectrophotometry. Such studies contribute to understanding the antioxidant capacity of complex samples, potentially including derivatives of 1-(4-(Decyloxy)phenyl)ethanone (Munteanu & Apetrei, 2021).
Redox Mediators in Treatment of Organic Pollutants
Enzymes in the presence of redox mediators can degrade or transform various organic pollutants in wastewater. This process is enhanced by redox mediators which increase the efficiency of pollutant degradation. Such enzymes and redox mediator systems could play a significant role in the remediation of aromatic compounds present in industrial effluents, potentially including compounds related to 1-(4-(Decyloxy)phenyl)ethanone (Husain & Husain, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-decoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-10-15-20-18-13-11-17(12-14-18)16(2)19/h11-14H,3-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDHIFJLWNPHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342076 | |
| Record name | 1-[4-(Decyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Decyloxy)phenyl)ethanone | |
CAS RN |
18099-59-7 | |
| Record name | 1-[4-(Decyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



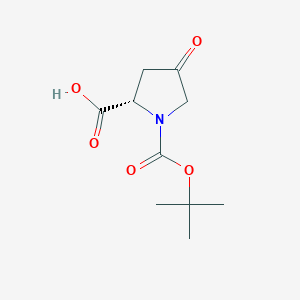
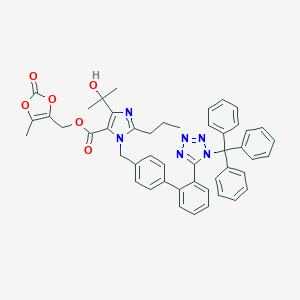
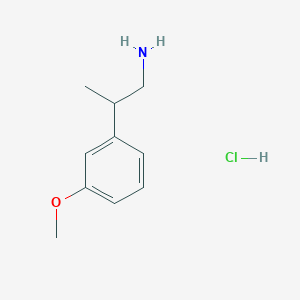
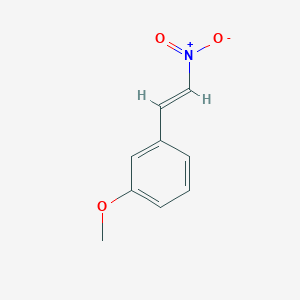
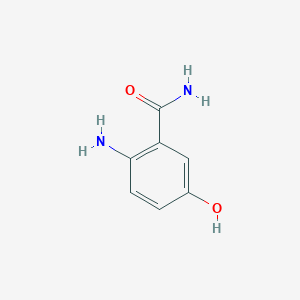

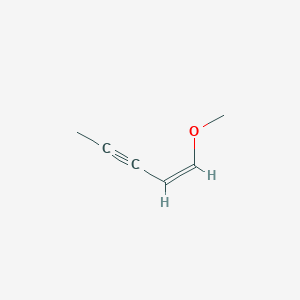
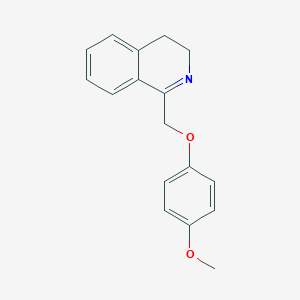

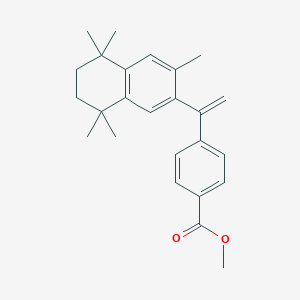
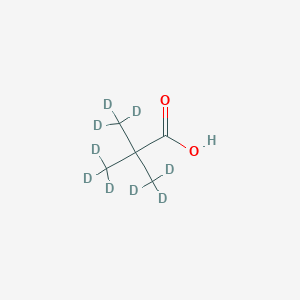
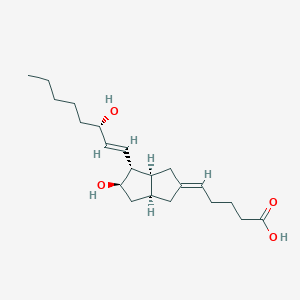
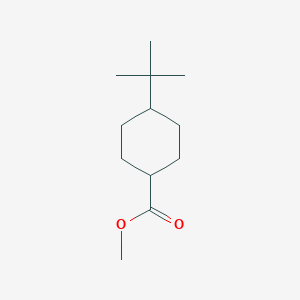
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)